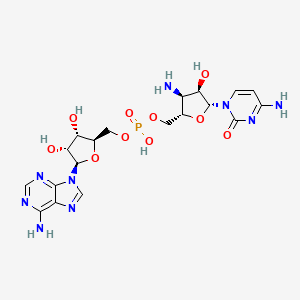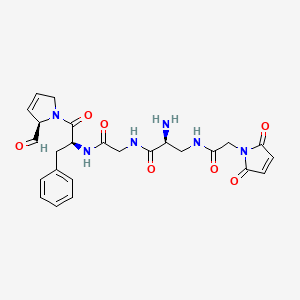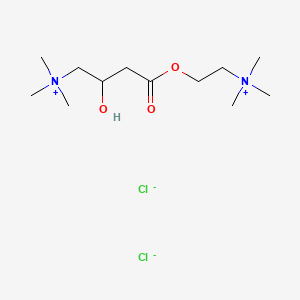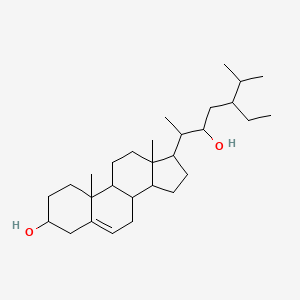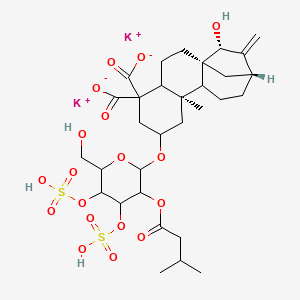![molecular formula C38H21Br8NO7 B1220157 [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone](/img/structure/B1220157.png)
[5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone is a complex organic compound characterized by multiple bromine and hydroxyl groups attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. The starting materials often include brominated phenols and pyrrole derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its brominated phenol groups are particularly useful for labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol groups can form strong hydrogen bonds and halogen bonds with biological molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone
- [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)ethanone
Uniqueness
The uniqueness of [5-(3,5-Dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone lies in its specific arrangement of bromine and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C38H21Br8NO7 |
|---|---|
Molekulargewicht |
1242.8 g/mol |
IUPAC-Name |
[5-(3,5-dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C38H21Br8NO7/c39-21-7-16(8-22(40)35(21)51)29-30(17-9-23(41)36(52)24(42)10-17)32(34(50)19-13-27(45)38(54)28(46)14-19)47(6-5-15-1-3-20(48)4-2-15)31(29)33(49)18-11-25(43)37(53)26(44)12-18/h1-4,7-14,48,51-54H,5-6H2 |
InChI-Schlüssel |
JVGHQJALYAGKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=C(C(=C2C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br)C(=O)C6=CC(=C(C(=C6)Br)O)Br)O |
Kanonische SMILES |
C1=CC(=CC=C1CCN2C(=C(C(=C2C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br)C(=O)C6=CC(=C(C(=C6)Br)O)Br)O |
Synonyme |
polycitone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


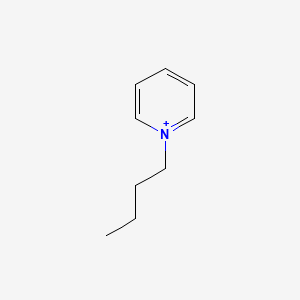
![[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate](/img/structure/B1220076.png)
